Yeast extract - 8013-01-2

Yeast extract

Catalog Number: EVT-362053
CAS Number: 8013-01-2
Molecular Formula: C19H14O2
Molecular Weight: 274.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bakers yeast extract is a member of fluorenes.

Glucose

  • Relevance: Glucose is mentioned in several papers as a key component in media used to cultivate yeast and study its metabolic processes. For example, glucose is found to increase the survival time of Bacillus natto spores in culture, likely because it serves as an energy source. [] This is relevant to Baker's yeast extract because the extract itself contains various metabolites produced by yeast, potentially including glucose or its derivatives.
  • Relevance: Similar to glucose, these carbohydrates were found to increase the survival time of Bacillus natto spores to a similar extent as glucose when added to nutrient broth. [] This suggests they can also act as energy sources for microorganisms. These sugars may be present in Baker's yeast extract as a result of yeast metabolism, depending on the growth conditions.

Pyruvate

  • Relevance: The addition of pyruvate to nutrient broth was found to enhance the survival time of Bacillus natto spores. [] This finding suggests its role as a readily available energy source for the bacteria. Baker's yeast extract could contain pyruvate as a natural byproduct of yeast fermentation.

α-Glycerophosphate

  • Relevance: Similar to pyruvate, the addition of α-glycerophosphate to nutrient broth increased the survival time of Bacillus natto spores. [] This observation reinforces the idea that easily metabolizable compounds found in Baker's yeast extract can support bacterial growth.

Adenosine Triphosphate (ATP)

  • Relevance: ATP was used in studies investigating the carbohydrate metabolism of potato tubers, particularly in relation to changes in enzyme activity after slicing. [] While not directly mentioned as a component of Baker's yeast extract, the presence of ATP highlights the importance of energy-rich molecules likely present in the extract and their potential to support cellular growth.

Nucleotides (General)

  • Relevance: A study investigating the effects of Baker's yeast extract on Nile tilapia found that the extract, rich in nucleotides, improved growth rates and feed conversion ratios. [] The presence of nucleotides in the extract likely contributed to these beneficial effects.

β-Glucan

  • Relevance: Like nucleotides, β-glucans are a major component of Baker's yeast extract and are believed to contribute to its beneficial effects on Nile tilapia. [] The presence of these bio-active compounds highlights the diverse composition of Baker's yeast extract and its potential applications.

Amino Acids (General)

  • Relevance: A study investigated the growth of Bacillus natto in a synthetic medium containing eighteen amino acids. [] This highlights the importance of amino acids for bacterial growth. Baker's yeast extract is rich in amino acids, making it a valuable nutrient source for microorganisms.

Vitamins (General)

  • Relevance: The study on Bacillus natto growth also utilized a synthetic medium containing nine vitamins, emphasizing their importance in bacterial growth. [] Similar to amino acids, Baker's yeast extract contains a variety of vitamins, contributing to its nutritional value.

Monochlorotriazine Compounds

  • Relevance: Researchers used immobilized monochlorotriazine compounds to purify alcohol dehydrogenase from Baker's yeast extract. [] This suggests that the extract contains enzymes that can be targeted and purified using specific ligands, highlighting the potential for isolating valuable biomolecules from this complex mixture.
Overview

Yeast extract is a complex mixture derived from yeast cells, primarily from species such as Saccharomyces cerevisiae and Candida utilis. It is rich in proteins, amino acids, vitamins, and minerals, making it a valuable ingredient in various food products, nutritional supplements, and biotechnological applications. The extraction process involves breaking down yeast cells to release their intracellular components, which are then concentrated into a soluble form. Yeast extract is widely used in the food industry as a flavor enhancer and in microbiological media for culturing microorganisms.

Source

The primary sources of yeast extract are baker's yeast and brewer's yeast. Baker's yeast is cultivated specifically for baking purposes, while brewer's yeast is a byproduct of beer fermentation. Each source has distinct characteristics that influence the composition and quality of the yeast extract produced. For instance, baker's yeast tends to have higher protein content, while brewer's yeast is often richer in certain vitamins and minerals .

Classification

Yeast extract can be classified based on its production method:

  • Autolytic Yeast Extract: Produced by allowing yeast cells to autolyze naturally, utilizing the enzymes present within the cells.
  • Hydrolyzed Yeast Extract: Created by breaking down yeast cells using chemical methods such as acid or alkali hydrolysis.
  • Mechanical Yeast Extract: Involves physical disruption of the cell walls using methods like high pressure or shear forces without the use of chemicals .
Synthesis Analysis

Methods

The synthesis of yeast extract can be achieved through several methods:

  1. Autolysis: This method relies on the natural enzymatic breakdown of yeast cells. The process typically involves maintaining specific temperature and pH conditions to optimize enzyme activity .
  2. Enzymatic Hydrolysis: In this method, external enzymes are added to facilitate the breakdown of cell walls. While effective, this approach can increase production costs due to enzyme procurement .
  3. Mechanical Disruption: Techniques such as bead milling or high-pressure homogenization physically disrupt the cell structure to release intracellular contents. This method can be scaled up for industrial production but may lead to complex downstream processing due to the simultaneous release of cell wall components .

Technical Details

The choice of method affects not only the yield but also the functional properties of the yeast extract. For example, autolysis typically yields a product with better flavor profiles due to the presence of naturally occurring nucleotides and amino acids .

Molecular Structure Analysis

Yeast extract comprises a variety of biomolecules including:

  • Proteins: Amino acids and peptides that contribute to nutritional value and flavor.
  • Nucleotides: Such as 5'-adenylic acid and 5'-guanylic acid, which enhance umami flavor.
  • Polysaccharides: Cell wall components that may influence texture and stability.

The molecular structure varies depending on the source and extraction method used, but generally includes a complex network of these biomolecules that interact synergistically .

Chemical Reactions Analysis

Reactions

During the extraction process, several chemical reactions occur:

  1. Hydrolysis: The breakdown of proteins into peptides and amino acids occurs through enzymatic or acid-base catalysis.
  2. Dephosphorylation: Nucleotides may undergo dephosphorylation during processing, affecting flavor profiles.
  3. Maillard Reaction: During heating steps in production, non-enzymatic browning reactions can occur, contributing to flavor development .

Technical Details

Understanding these reactions is crucial for optimizing production conditions to enhance flavor while minimizing undesirable compounds.

Mechanism of Action

Yeast extract functions through several mechanisms:

  • Flavor Enhancement: The presence of amino acids and nucleotides contributes to savory flavors commonly found in foods.
  • Nutritional Supplementation: Provides essential nutrients that support microbial growth in culture media.
  • Stabilization: Acts as a stabilizer in various formulations due to its polysaccharide content .

Data from studies indicate that yeast extract can significantly improve microbial growth rates in laboratory settings due to its rich nutrient profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a brownish powder or liquid.
  • Solubility: Highly soluble in water; solubility varies based on concentration and temperature.

Chemical Properties

  • pH Range: Generally neutral to slightly acidic (pH 5.0 - 7.0).
  • Nutrient Composition: Contains approximately 40% protein, along with carbohydrates and essential vitamins.

Relevant analyses show that variations in extraction methods can lead to differences in these properties, influencing end-use applications .

Applications

Yeast extract finds extensive use across various sectors:

  • Food Industry: Used as a flavor enhancer in soups, sauces, snacks, and processed foods due to its umami properties.
  • Nutritional Supplements: Added to health products for its rich nutrient content.
  • Microbiology: Utilized as a growth medium component for culturing bacteria and fungi in laboratory settings.

Research continues into optimizing production methods for specific applications, highlighting the versatility and importance of yeast extract in both food science and biotechnology .

Properties

CAS Number

8013-01-2

Product Name

Yeast extract

IUPAC Name

2-(11H-benzo[a]fluoren-11-yl)acetic acid

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

InChI

InChI=1S/C19H14O2/c20-18(21)11-17-15-8-4-3-7-14(15)16-10-9-12-5-1-2-6-13(12)19(16)17/h1-10,17H,11H2,(H,20,21)

InChI Key

GQNBDGXKDJSVGQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=CC=CC=C34)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=CC=CC=C34)CC(=O)O

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